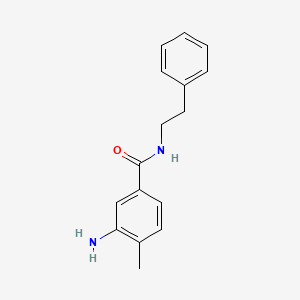![molecular formula C7H13NO2 B8572727 6,10-dioxa-2-azaspiro[4.5]decane](/img/structure/B8572727.png)
6,10-dioxa-2-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6,10-dioxa-2-azaspiro[4.5]decane is a chemical compound with the molecular formula C7H13NO2. It is also known as 4-Piperidone ethylene acetal. This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. It is commonly used in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
6,10-dioxa-2-azaspiro[4.5]decane can be synthesized through several methods. One common synthetic route involves the reaction of piperidone with ethylene glycol under acidic conditions to form the spirocyclic acetal. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated synthesis modules can also streamline the production process, ensuring high purity and consistency of the final product .
化学反応の分析
Types of Reactions
6,10-dioxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
6,10-dioxa-2-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is employed in the development of radioligands for imaging studies, particularly in the context of receptor binding assays.
作用機序
The mechanism of action of 6,10-dioxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, when used as a radioligand, it binds to sigma-1 receptors with high affinity, allowing for the visualization of receptor distribution in biological tissues. The binding affinity and selectivity of the compound are crucial for its effectiveness in imaging studies .
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but differs in the position of the oxygen atoms within the ring system.
1,3-Dioxa-8-azaspiro[4.5]decane: Another related compound with a different arrangement of oxygen and nitrogen atoms.
Uniqueness
6,10-dioxa-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various reagents and its high binding affinity for certain receptors make it valuable in both research and industrial applications .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
6,10-dioxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H13NO2/c1-4-9-7(10-5-1)2-3-8-6-7/h8H,1-6H2 |
InChIキー |
JKGCAQYNUWOSSC-UHFFFAOYSA-N |
正規SMILES |
C1COC2(CCNC2)OC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8572678.png)




![2,4-Imidazolidinedione, 3-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B8572714.png)

![1-Propanesulfonic acid, 3-[(1,1-dimethylpropyl)amino]-](/img/structure/B8572745.png)


